1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one
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Overview
Description
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is a heterocyclic compound that belongs to the imidazo[1,5-c]pyrimidine family This compound is characterized by its fused ring structure, which includes both imidazole and pyrimidine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one can be synthesized through various synthetic methodologies. One common approach involves the condensation of appropriate precursors, such as 2-aminopyrimidine and glyoxal, under acidic or basic conditions. The reaction typically proceeds through the formation of an intermediate, which then cyclizes to form the desired imidazo[1,5-c]pyrimidine scaffold .
Industrial Production Methods: Industrial production of this compound often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro or tetrahydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include various substituted imidazo[1,5-c]pyrimidines, which can be further functionalized for specific applications .
Scientific Research Applications
1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Mechanism of Action
The mechanism of action of 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the compound .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused ring structure but differs in the position of the nitrogen atoms.
Pyrazolo[1,5-a]pyrimidine: Another heterocyclic compound with a similar scaffold but includes a pyrazole ring instead of an imidazole ring.
Uniqueness: 1-Methyl-7,8-dihydroimidazo[1,5-c]pyrimidin-5(6H)-one is unique due to its specific ring fusion and the presence of a methyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
51777-26-5 |
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Molecular Formula |
C7H9N3O |
Molecular Weight |
151.17 g/mol |
IUPAC Name |
1-methyl-7,8-dihydro-6H-imidazo[1,5-c]pyrimidin-5-one |
InChI |
InChI=1S/C7H9N3O/c1-5-6-2-3-8-7(11)10(6)4-9-5/h4H,2-3H2,1H3,(H,8,11) |
InChI Key |
FOBRCFNKPIVUKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CCNC(=O)N2C=N1 |
Origin of Product |
United States |
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